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Compound of Interest

Compound Name: 5,6-Diphenylmorpholin-2-one

Cat. No.: B095585 Get Quote

A Note on the Chiral Auxiliary 5,6-diphenylmorpholin-2-one: Extensive literature searches did

not yield specific methods or protocols for the use of 5,6-diphenylmorpholin-2-one as a chiral

auxiliary in the asymmetric synthesis of non-proteinogenic amino acids. This suggests that its

application for this purpose is not widely documented in published scientific literature.

However, the underlying principle of using a chiral scaffold to direct the stereoselective

alkylation of a glycine enolate is a well-established and powerful strategy. A leading and

thoroughly documented method that accomplishes this goal utilizes chiral Nickel(II) complexes

of glycine Schiff bases. These complexes serve as versatile, nucleophilic glycine equivalents,

enabling the synthesis of a wide array of α-amino acids in high yield and with excellent

stereocontrol.

This document provides detailed application notes and protocols for this robust and widely

adopted alternative methodology.

Asymmetric Synthesis of α-Amino Acids via
Alkylation of a Chiral Nickel(II) Glycine Complex
Introduction
The asymmetric synthesis of non-proteinogenic α-amino acids is of significant interest in

medicinal chemistry and drug development, as these compounds are key components of

peptidomimetics, enzyme inhibitors, and other bioactive molecules. One of the most reliable

methods for their preparation is the diastereoselective alkylation of a chiral glycine equivalent.
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The use of a Ni(II) complex of a Schiff base derived from glycine and a chiral ligand, such as

(S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPBP), provides a powerful platform for this

transformation.[1][2]

The square-planar Ni(II) complex forms a rigid structure that effectively shields one face of the

glycine-derived enolate. This steric hindrance directs incoming electrophiles to the less

hindered face, resulting in a highly diastereoselective alkylation.[1] Subsequent hydrolysis of

the alkylated complex yields the desired non-proteinogenic amino acid in high enantiomeric

purity and allows for the recovery of the chiral auxiliary.[2]

Data Presentation: Diastereoselective Alkylation of Ni(II)-
Glycine Complex
The following table summarizes the representative yields and optical purities achieved in the

synthesis of various (S)-α-amino acids via the alkylation of the Ni(II) complex of the Schiff base

derived from (S)-BPBP and glycine.

Entry
Electrophile
(R-X)

Product (S)-
Amino Acid

Yield (%)
Optical Yield
(%)*

1 CH₃I Alanine 70-85 88

2 CH₃CH₂CH₂Br Norvaline 75-90 90

3 (CH₃)₂CHCH₂Br Leucine 80-95 92

4 PhCH₂Br Phenylalanine 85-98 90

5
Indol-3-ylmethyl

bromide
Tryptophan 70-85 85

6
CH₃CH₂CH(CH₃)

Br
Isoleucine 65-80 70

7

3,4-

(CH₃O)₂C₆H₃CH

₂Br

3,4-

Dimethoxyphenyl

alanine

80-95 92
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*Data adapted from Belokon, Y. N., et al., J. Chem. Soc., Perkin Trans. 1, 1988, (2), 305-312.

[2] Optical yield is a measure of the enantiomeric excess.

Experimental Protocols
Protocol 1: Preparation of the Chiral Ni(II)-Glycine
Complex
This protocol describes the formation of the key chiral glycine equivalent from glycine, the chiral

ligand (S)-BPBP, and a nickel(II) salt.

Materials:

Glycine

(S)-2-[N-(N'-benzylprolyl)amino]benzophenone ((S)-BPBP)

Nickel(II) Nitrate Hexahydrate (Ni(NO₃)₂·6H₂O)

Sodium Hydroxide (NaOH)

Methanol (MeOH)

Dichloromethane (DCM)

Procedure:

A solution of NaOH (2.0 eq) in MeOH is added to a suspension of glycine (2.0 eq) in MeOH.

The mixture is stirred until the glycine dissolves.

(S)-BPBP (1.0 eq) is added to the solution, and the mixture is stirred at room temperature for

30 minutes.

A solution of Ni(NO₃)₂·6H₂O (1.0 eq) in MeOH is added dropwise to the reaction mixture.

The resulting deep red solution is stirred at 50°C for 1 hour.

The solvent is removed under reduced pressure.
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The residue is dissolved in DCM and washed with water.

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo

to yield the red-colored Ni(II)-glycine complex, which can be used in the next step without

further purification.

Protocol 2: General Procedure for Asymmetric
Alkylation
This protocol outlines the diastereoselective alkylation of the Ni(II)-glycine complex with an

alkyl halide.

Materials:

Ni(II)-Glycine Complex (from Protocol 1)

Alkyl Halide (e.g., Benzyl Bromide) (1.5 - 2.0 eq)

Solid Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), finely powdered (5.0 eq)

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

The Ni(II)-glycine complex (1.0 eq) is dissolved in anhydrous DMF.

Finely powdered solid NaOH or KOH (5.0 eq) is added to the solution.

The alkyl halide (1.5 - 2.0 eq) is added, and the mixture is stirred vigorously at room

temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

Reaction times typically range from 1 to 6 hours.

Upon completion, the reaction mixture is diluted with DCM and washed several times with

water to remove DMF and inorganic salts.

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under

reduced pressure.
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The resulting crude product is a mixture of diastereomeric alkylated complexes. The major

diastereomer can often be purified by column chromatography on silica gel.

Protocol 3: Hydrolysis and Isolation of the α-Amino Acid
This protocol describes the cleavage of the alkylated complex to release the free amino acid

and recover the chiral ligand.

Materials:

Alkylated Ni(II) Complex (from Protocol 2)

6M Hydrochloric Acid (HCl)

Diethyl Ether

Dowex 50W-X8 ion-exchange resin (H⁺ form)

Aqueous Ammonia solution (2M)

Procedure:

The purified alkylated Ni(II) complex is suspended in 6M HCl.

The mixture is heated at 100°C for 4-6 hours until the red color disappears and a precipitate

of the chiral ligand hydrochloride forms.

The mixture is cooled to room temperature, and the precipitated ligand hydrochloride is

collected by filtration. The ligand can be recovered by neutralization and extraction.

The aqueous filtrate, containing the amino acid hydrochloride and NiCl₂, is washed with

diethyl ether to remove any remaining organic impurities.

The aqueous solution is passed through a column of Dowex 50W-X8 resin. The column is

washed with water to remove Ni(II) salts.

The amino acid is eluted from the resin with 2M aqueous ammonia.
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The ammonia-containing fractions are collected and concentrated under reduced pressure to

yield the pure, enantiomerically enriched non-proteinogenic α-amino acid.

Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of a non-proteinogenic

amino acid using the chiral Ni(II) complex methodology.
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Step 1: Complex Formation

Step 2: Diastereoselective Alkylation

Step 3: Hydrolysis & Purification
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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